3-Chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring and a chloro-substituted aniline moiety. The molecular formula for this compound is . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride typically involves the reaction of 3-chloroaniline with 1H-pyrazole derivatives under controlled conditions. It can be sourced from various chemical suppliers and is often used in research settings due to its biological activity.
This compound falls under the category of halogenated anilines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. It is also classified as an aromatic amine due to the presence of the aniline structure.
The synthesis of 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride generally involves several key steps:
The reaction mechanism typically involves nucleophilic substitution where the amino group from 3-chloroaniline attacks the electrophilic carbon in the pyrazole ring. This process can be optimized using continuous flow reactors in industrial settings to improve yield and efficiency.
The molecular structure of 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride features:
The structural formula can be represented as follows:
The compound has a molecular weight of approximately 233.06 g/mol. Its physical state can vary; it is typically encountered as a solid or crystalline form.
3-Chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride can participate in several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example, using strong bases or specific solvents can enhance yields and selectivity in substitution reactions.
The mechanism of action for 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride involves its interaction with biological targets such as enzymes or receptors.
Upon administration, this compound may bind to specific proteins or enzymes, altering their activity. This interaction can lead to various biological effects, including potential antimicrobial or anticancer activities, depending on the target pathways involved.
Research indicates that compounds with similar structures exhibit significant biological activities, suggesting that this compound may have similar therapeutic potential.
3-Chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride has several important applications:
The compound 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride is systematically named under IUPAC rules as 3-chloro-4-(1H-pyrazol-4-yl)benzenamine dihydrochloride. Its molecular formula is C₉H₉ClN₃·2HCl (total molecular weight: 266.6 g/mol), with the dihydrochloride designation indicating a salt formed via protonation of the aniline nitrogen and pyrazole ring [3] [6]. Key isomerism considerations include:
Table 1: Nomenclature and Identifiers
| Compound | CAS No. | Molecular Formula | SMILES | |
|---|---|---|---|---|
| 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride | Not specified | C₉H₉ClN₃·2HCl | NC1=CC=C(C=C1Cl)C2=CNN=C2.Cl.Cl | |
| Freebase form | 926218-03-3 | C₉H₈ClN₃ | C1=CN(N=C1)C2=CC(=C(C=C2)N)Cl | [3] [4] |
Density functional theory (DFT) computations predict a near-planar geometry between the aniline and pyrazole rings (dihedral angle <15°), facilitating π-conjugation. Key features include:
Single-crystal X-ray data for this specific dihydrochloride salt remain unreported, but Hirshfeld surface analysis of analogous pyrazole-aniline systems reveals:
Structural variations in pyrazole-aniline hybrids significantly alter electronic and steric properties:
Table 2: Structural and Electronic Comparison of Key Analogues
| Compound | Molecular Formula | Key Substituents | LogP* (Predicted) | Hydrogen Bond Acceptors | |
|---|---|---|---|---|---|
| 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride | C₉H₁₁Cl₃N₃ | Pyrazole C1 unsubstituted; aniline meta-Cl | 1.52 | 5 | |
| 3-chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline | C₉H₇Cl₂N₃ | Pyrazole C4-Cl; aniline meta-Cl | 3.01 | 3 | [1] |
| 3-chloro-4-(3-ethyl-1H-pyrazol-1-yl)aniline | C₁₁H₁₂ClN₃ | Pyrazole C3-ethyl; aniline meta-Cl | 3.12 | 3 | [2] |
| 4-(1H-pyrazol-3-yl)aniline | C₉H₉N₃ | No halogen; pyrazole C3-H | 1.28 | 3 |
Electronic impacts:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: